5-[4-(Dimethylamino)phenyl]-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide
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Overview
Description
5-[4-(Dimethylamino)phenyl]-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, a dimethylamino group, and a trimethoxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Dimethylamino)phenyl]-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the dimethylamino and trimethoxyphenyl groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
5-[4-(Dimethylamino)phenyl]-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 5-[4-(Dimethylamino)phenyl]-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used to study enzyme interactions, cellular processes, and metabolic pathways. Its ability to interact with biological molecules makes it a valuable tool for understanding biochemical mechanisms.
Medicine
In medicine, the compound’s potential therapeutic properties are investigated. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 5-[4-(Dimethylamino)phenyl]-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-[4-(Dimethylamino)phenyl]-3-[(2-pyridin-2-ylethyl)amino]cyclohex-2-en-1-one
- Methanone, bis[4-(dimethylamino)phenyl]-
Uniqueness
Compared to similar compounds, 5-[4-(Dimethylamino)phenyl]-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide stands out due to its unique combination of functional groups and structural features
Properties
Molecular Formula |
C20H23N5O3S |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
3-[4-(dimethylamino)phenyl]-4-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C20H23N5O3S/c1-24(2)15-9-6-13(7-10-15)19-22-23-20(29)25(19)21-12-14-8-11-16(26-3)18(28-5)17(14)27-4/h6-12H,1-5H3,(H,23,29)/b21-12+ |
InChI Key |
QJTCRFVPQJGMJB-CIAFOILYSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=C(C(=C(C=C3)OC)OC)OC |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=C(C(=C(C=C3)OC)OC)OC |
Origin of Product |
United States |
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